molecular formula C28H39N3O8 B1672101 17-Aminogeldanamycin CAS No. 64202-81-9

17-Aminogeldanamycin

カタログ番号 B1672101
CAS番号: 64202-81-9
分子量: 545.6 g/mol
InChIキー: XYFFWTYOFPSZRM-DZGLYLBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Aminogeldanamycin is the major metabolite of tanespimycin (17-AAG) and retaspimycin (17-DMAG) with potent antineoplastic activity . It controls the proper folding, function, and stability of various “client” proteins within cells .


Synthesis Analysis

Geldanamycin, a polyketide natural product, is of significant interest for the development of new anticancer drugs that target the protein chaperone Hsp90 . While the chemically reactive groups of geldanamycin have been exploited to make a number of synthetic analogs, including 17-allylamino-17-demethoxy geldanamycin (17-AAG), currently in clinical .


Molecular Structure Analysis

The molecular formula of 17-Aminogeldanamycin is C28H39N3O8 and its molecular weight is 545.62 .

科学的研究の応用

Application 1: Inhibition of Nuclear Factor-Kappa B (NF-κB) Activity in Melanoma Cell Lines

  • Summary of Application : 17-Aminogeldanamycin has been found to inhibit the activity of Nuclear Factor-Kappa B (NF-κB) in patient-derived melanoma cell lines. This is significant because melanoma is a type of skin cancer that remains incurable, and targeting heat shock protein 90 (HSP90) is a promising therapeutic approach .
  • Methods of Application : The study used time-lapse microscopy and flow cytometry to monitor changes in cell confluence and viability. The NF-κB activity was determined by immunodetection of phospho-p65 and assessment of expression of NF-κB-dependent genes by quantitative real-time polymerase chain reaction (qRT-PCR), Western blotting, and enzyme-linked immunosorbent assay (ELISA) .
  • Results or Outcomes : The study found that 17-Aminogeldanamycin markedly diminished the level of phospho-p65, indicating that it inhibited activation of p65/NF-κB. This conclusion was supported by significantly reduced expression of selected NF-κB-dependent genes: cyclin D1 (CCND1), C-X-C motif chemokine ligand 8 (CXCL8), and vascular endothelial growth factor (VEGF) .

Application 2: Diminishing IRE1α-XBP1s Pathway Activity in Melanoma Cells

  • Summary of Application : 17-Aminogeldanamycin has been found to selectively diminish IRE1α-XBP1s pathway activity and cooperatively induce apoptosis with MEK1/2 and BRAF V600E inhibitors in melanoma cells of different genetic subtypes .
  • Methods of Application : The study used caspase-3/7 activation and PARP cleavage to monitor apoptosis in melanoma cell lines. The IRE1α-XBP1s pathway activity was determined by assessing the expression of PERK-dependent genes, CHOP and BIM .
  • Results or Outcomes : The study found that 17-Aminogeldanamycin more potently activated caspase-3/7 in BRAF V600E melanoma cells than geldanamycin, another inhibitor of heat shock protein 90 (HSP90). It also induced endoplasmic reticulum (ER) stress, which was followed by selective diminution of cytoprotective IRE1α-XBP1s pathway activity of unfolded protein response (UPR), inhibition of ERK1/2 activity and induction of apoptosis .

将来の方向性

17-Aminogeldanamycin can be used for efficient inhibition of NF-κB activity and the simultaneous diminution of IL-8 and VEGF levels in the extracellular milieu of melanoma . This suggests potential future directions for the use of 17-Aminogeldanamycin in cancer treatment.

特性

IUPAC Name

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFWTYOFPSZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Aminodemethoxygeldanamycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Aminogeldanamycin
Reactant of Route 2
Reactant of Route 2
17-Aminogeldanamycin
Reactant of Route 3
Reactant of Route 3
17-Aminogeldanamycin
Reactant of Route 4
17-Aminogeldanamycin
Reactant of Route 5
17-Aminogeldanamycin
Reactant of Route 6
17-Aminogeldanamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。